An In-depth Technical Guide to the Chemical Properties of 1-Chloro-4-(1-isothiocyanatoethyl)benzene
An In-depth Technical Guide to the Chemical Properties of 1-Chloro-4-(1-isothiocyanatoethyl)benzene
Abstract
This technical guide provides a comprehensive analysis of the predicted chemical and physical properties of 1-Chloro-4-(1-isothiocyanatoethyl)benzene, a compound of interest for researchers in drug discovery and organic synthesis. As this molecule is not readily cataloged, this document synthesizes data from analogous structures and established chemical principles to offer a predictive overview of its characteristics. We will delve into its physicochemical properties, spectroscopic signature, reactivity, and a plausible synthetic route. This guide is intended to serve as a foundational resource for scientists exploring the potential of this and related benzylic isothiocyanates.
Introduction
1-Chloro-4-(1-isothiocyanatoethyl)benzene is a fascinating molecule that merges the structural features of a chlorinated aromatic ring with a reactive isothiocyanate group tethered by a secondary ethyl bridge. The chlorophenyl moiety is a common scaffold in medicinal chemistry, often enhancing the metabolic stability and potency of drug candidates.[1] Isothiocyanates, on the other hand, are a class of naturally occurring and synthetic compounds renowned for their diverse biological activities, including anticancer and antimicrobial properties.[1] The electrophilic nature of the isothiocyanate group allows for covalent modification of biological targets, a mechanism of action that is of significant interest in drug development.[2]
This guide provides a predictive but scientifically grounded exploration of the chemical properties of 1-Chloro-4-(1-isothiocyanatoethyl)benzene. Due to the absence of readily available experimental data for this specific compound, our analysis will be built upon the known characteristics of its precursors and structurally related molecules, primarily 1-chloro-4-ethylbenzene and other benzylic isothiocyanates.
Predicted Physicochemical Properties
The introduction of the isothiocyanate functional group to the 1-chloro-4-ethylbenzene backbone is expected to significantly influence its physical properties. The following table provides a summary of the predicted and known properties of the target compound and its precursor.
| Property | 1-Chloro-4-ethylbenzene (Known) | 1-Chloro-4-(1-isothiocyanatoethyl)benzene (Predicted) | Rationale for Prediction |
| Molecular Formula | C8H9Cl[3] | C9H8ClNS | Addition of NCS group |
| Molecular Weight | 140.61 g/mol [3] | 197.69 g/mol | Addition of NCS group |
| Appearance | Colorless to light yellow liquid[4] | Colorless to pale yellow oil | Isothiocyanates are often oily liquids |
| Boiling Point | 184-185 °C[5] | > 200 °C | Increased molecular weight and polarity |
| Density | 1.045 g/mL at 25 °C | ~1.1-1.2 g/mL at 25 °C | Addition of the denser NCS group |
| Refractive Index | n20/D 1.518 | > 1.520 | Increased conjugation and molecular weight |
| Solubility | Difficult to mix with water[5] | Insoluble in water, soluble in organic solvents | The nonpolar nature of the molecule will dominate |
| CAS Number | 622-98-0[3] | Not available | Not a cataloged compound |
Spectroscopic Characterization (Predicted)
The structural features of 1-Chloro-4-(1-isothiocyanatoethyl)benzene would give rise to a unique spectroscopic fingerprint.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.2-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Methine Proton: A quartet for the proton on the carbon bearing the isothiocyanate group (CH-NCS) at approximately δ 4.8-5.2 ppm, coupled to the methyl protons.
-
Methyl Protons: A doublet for the methyl protons (CH3) at approximately δ 1.6-1.8 ppm, coupled to the methine proton.
13C NMR Spectroscopy
The carbon NMR spectrum would corroborate the structure with the following predicted signals:
-
Isothiocyanate Carbon: A characteristic signal for the NCS carbon at δ 130-140 ppm.
-
Aromatic Carbons: Four signals in the aromatic region (δ 125-140 ppm).
-
Methine Carbon: The carbon attached to the NCS group (CH-NCS) would appear around δ 50-60 ppm.
-
Methyl Carbon: The methyl carbon (CH3) signal would be observed in the upfield region (δ 20-25 ppm).
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by a very strong and characteristic absorption band for the isothiocyanate group.
-
N=C=S Stretch: A strong, broad band between 2050 and 2150 cm-1.[6]
-
Aromatic C-H Stretch: Peaks around 3030-3080 cm-1.[7]
-
Aliphatic C-H Stretch: Peaks around 2845-2975 cm-1.[7]
-
C-Cl Stretch: A band in the fingerprint region, typically around 1015 and 1090 cm-1 for a para-substituted chlorobenzene.
Mass Spectrometry
Electron ionization mass spectrometry would likely show a molecular ion peak (M+) at m/z 197 and an M+2 peak at m/z 199 with an intensity ratio of approximately 3:1, characteristic of the chlorine isotope pattern.[8] A prominent fragment would be the loss of the isothiocyanate group, leading to a peak at m/z 139.
Reactivity and Stability
The reactivity of 1-Chloro-4-(1-isothiocyanatoethyl)benzene is governed by its two primary functional groups: the chlorophenyl ring and the secondary isothiocyanate.
Reactivity of the Isothiocyanate Group
The carbon atom of the isothiocyanate group is highly electrophilic and is the primary site of reaction with nucleophiles.[9]
-
Reaction with Amines: It will readily react with primary and secondary amines to form the corresponding thiourea derivatives.
-
Reaction with Thiols: Reaction with thiols will yield dithiocarbamates.
-
Hydrolysis: Benzylic isothiocyanates are susceptible to hydrolysis, especially in the presence of acid or base, which can lead to the formation of the corresponding amine.[10]
Caption: Reactivity of the isothiocyanate group with common nucleophiles.
Reactivity of the Chlorophenyl Group
The chloro-substituted benzene ring is relatively inert to nucleophilic aromatic substitution but can undergo electrophilic aromatic substitution, with the ethylisothiocyanate group acting as an ortho-, para-director.
Stability
Benzylic isothiocyanates should be handled with care as they can be sensitive to:
-
Moisture: Prone to hydrolysis. It is recommended to store under an inert atmosphere.[11]
-
Heat: Thermal decomposition can occur, potentially releasing toxic fumes such as hydrogen cyanide and sulfur oxides.[11]
-
Light: Some organic isothiocyanates are light-sensitive.[12]
Proposed Synthetic Pathway
A plausible synthetic route to 1-Chloro-4-(1-isothiocyanatoethyl)benzene would start from the commercially available 1-chloro-4-ethylbenzene. The proposed multi-step synthesis is outlined below.
Caption: Proposed synthetic workflow for 1-Chloro-4-(1-isothiocyanatoethyl)benzene.
Experimental Protocol
Step 1: Synthesis of 1-Chloro-4-(1-chloroethyl)benzene
-
To a solution of 1-chloro-4-ethylbenzene in a suitable solvent such as carbon tetrachloride, add N-chlorosuccinimide (NCS) and a radical initiator like benzoyl peroxide.
-
Reflux the mixture under inert atmosphere and monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[13]
Step 2: Synthesis of 1-(4-Chlorophenyl)ethanamine
-
Dissolve the crude 1-chloro-4-(1-chloroethyl)benzene in a suitable alcoholic solvent.
-
Add an excess of aqueous or alcoholic ammonia solution.
-
Heat the mixture in a sealed vessel.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove ammonium salts.
-
Dry the organic layer and concentrate to yield the desired amine.
Step 3: Synthesis of 1-Chloro-4-(1-isothiocyanatoethyl)benzene
-
Dissolve 1-(4-chlorophenyl)ethanamine and triethylamine in a suitable solvent like dichloromethane.
-
Cool the solution in an ice bath and add carbon disulfide dropwise.
-
Stir the reaction mixture at room temperature until the formation of the dithiocarbamate salt is complete.[14]
-
Cool the mixture again and add a solution of tosyl chloride in the same solvent dropwise.
-
Allow the reaction to proceed to completion.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude isothiocyanate.[14]
-
Purify the product by column chromatography.
Potential Applications in Drug Development
The combination of the chlorophenyl group and the isothiocyanate functionality makes 1-Chloro-4-(1-isothiocyanatoethyl)benzene an attractive scaffold for medicinal chemistry.
-
Anticancer Agents: Many isothiocyanates exhibit potent anticancer activity through various mechanisms, including induction of apoptosis and inhibition of cell proliferation.[15]
-
Antimicrobial Agents: The isothiocyanate moiety is known to have broad-spectrum antimicrobial activity.[12]
-
Enzyme Inhibitors: The electrophilic nature of the isothiocyanate group makes it a suitable warhead for covalent inhibitors of enzymes.[2]
Safety and Handling (Predicted)
Based on the known hazards of related compounds, 1-Chloro-4-(1-isothiocyanatoethyl)benzene should be handled with appropriate precautions.
-
Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[11]
-
Irritation: Expected to be a skin and eye irritant.[11]
-
Sensitization: May cause respiratory sensitization.[11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.
-
Incompatible Materials: Avoid strong oxidizing agents, acids, alcohols, and amines.[11]
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